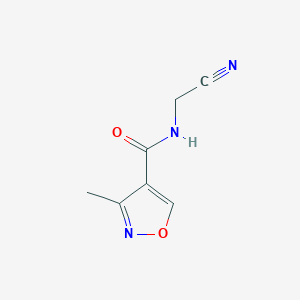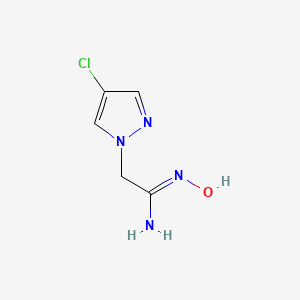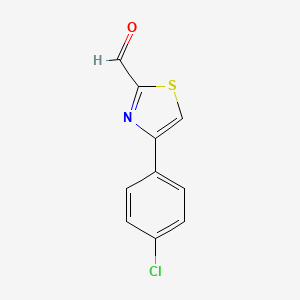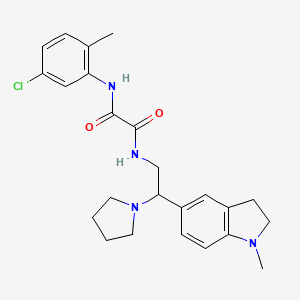![molecular formula C13H13N3O B2924560 N-[p-(4(5)-imidazolyl)benzyl]acrylamid CAS No. 2361658-32-2](/img/structure/B2924560.png)
N-[p-(4(5)-imidazolyl)benzyl]acrylamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[p-(4(5)-imidazolyl)benzyl]acrylamid, also known as IBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBMA is a synthetic molecule that belongs to the class of imidazole-containing compounds.
作用机制
The mechanism of action of N-[p-(4(5)-imidazolyl)benzyl]acrylamid involves the formation of a covalent bond between the imidazole moiety of this compound and the histidine residue of the target protein. This covalent bond stabilizes the protein-protein interaction, allowing for the study of the interaction under various conditions.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or proliferation and does not induce any significant changes in gene expression. This makes this compound an ideal tool for studying protein-protein interactions without interfering with cellular processes.
实验室实验的优点和局限性
One of the main advantages of N-[p-(4(5)-imidazolyl)benzyl]acrylamid is its specificity for histidine-containing proteins. This specificity allows for the selective study of protein-protein interactions involving these proteins. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental conditions.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound can only be used to study protein-protein interactions involving histidine-containing proteins. Additionally, this compound can only be used to study interactions that occur within a specific range of pH values.
未来方向
There are several future directions for the use of N-[p-(4(5)-imidazolyl)benzyl]acrylamid in scientific research. One direction is the development of new derivatives of this compound that can bind to other amino acid residues in proteins. This would expand the range of proteins that can be studied using this compound.
Another direction is the development of new methods for using this compound in vivo. Currently, this compound is primarily used in vitro, but there is potential for its use in vivo to study protein-protein interactions in living organisms.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. Its specificity for histidine-containing proteins makes it an ideal tool for studying protein-protein interactions. The synthesis of this compound is relatively straightforward, and it has minimal biochemical and physiological effects on cells and tissues. While there are limitations to its use, there are also several future directions for the use of this compound in scientific research.
合成方法
The synthesis of N-[p-(4(5)-imidazolyl)benzyl]acrylamid involves the reaction of 4-(4-aminophenyl)imidazole with acryloyl chloride. The reaction occurs in the presence of a base, such as triethylamine, to yield this compound. The synthesis method of this compound is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
N-[p-(4(5)-imidazolyl)benzyl]acrylamid has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool to study protein-protein interactions. This compound can bind to proteins that contain a histidine residue, allowing researchers to study the function and interactions of these proteins.
属性
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAOCRAAGOIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)


![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)